N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the phenyl groups.
Substitution: Substitution reactions can occur at various positions on the phenyl rings or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
- N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridine-3-amine
Uniqueness
N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the 2,6-dimethylphenyl and 4-(methylsulfanyl)phenyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H20N4S/c1-14-6-4-7-15(2)18(14)23-20-19(16-8-10-17(26-3)11-9-16)24-21-22-12-5-13-25(20)21/h4-13,23H,1-3H3 |
InChI Key |
CCTIOEYUYSPZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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